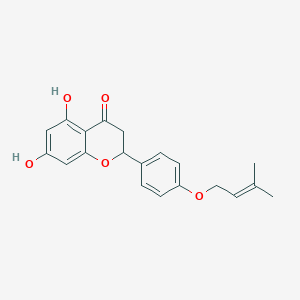

Archangelenone

Description

Structure

3D Structure

Properties

CAS No. |

14117-54-5 |

|---|---|

Molecular Formula |

C20H20O5 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

(2S)-5,7-dihydroxy-2-[4-(3-methylbut-2-enoxy)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O5/c1-12(2)7-8-24-15-5-3-13(4-6-15)18-11-17(23)20-16(22)9-14(21)10-19(20)25-18/h3-7,9-10,18,21-22H,8,11H2,1-2H3/t18-/m0/s1 |

InChI Key |

GYSDUVRPSWKYDJ-SFHVURJKSA-N |

SMILES |

CC(=CCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

Canonical SMILES |

CC(=CCOC1=CC=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C |

melting_point |

151-152°C |

physical_description |

Solid |

Synonyms |

selinone |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Archangelicin from Angelica archangelica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelicin, a furanocoumarin found in the medicinal plant Angelica archangelica L. (Apiaceae), has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of archangelicin, presenting detailed experimental protocols, quantitative data, and a review of its known biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development.

Introduction

Angelica archangelica, commonly known as garden angelica, has a long history of use in traditional medicine.[1] Its roots and seeds are rich in bioactive secondary metabolites, particularly furanocoumarins.[2] Among these, archangelicin, an angular furanocoumarin, has been identified as a compound of interest. Furanocoumarins are a class of organic compounds consisting of a furan ring fused with a coumarin.[3] Archangelicin's unique angular structure distinguishes it from the more common linear furanocoumarins like psoralen.[3]

Recent studies have revealed a range of biological activities for archangelicin, including anti-cancer, anti-inflammatory, and pro-osteogenic effects.[4][5] These properties are attributed to its interaction with various cellular signaling pathways, making it a promising candidate for further therapeutic investigation. This guide will detail the methodologies for extracting and purifying archangelicin from Angelica archangelica and explore the molecular mechanisms underlying its bioactivity.

Extraction and Isolation of Archangelicin

The isolation of archangelicin from Angelica archangelica, primarily from the seeds, involves a multi-step process of extraction and chromatographic purification. Various techniques have been employed to optimize the yield and purity of the final compound.

Extraction Methods: A Comparative Overview

Several extraction methods have been utilized to obtain furanocoumarin-rich extracts from Angelica archangelica. The choice of method can significantly impact the yield of archangelicin.

| Extraction Method | Solvent(s) | Temperature (°C) | Duration | Key Findings | Reference(s) |

| Soxhlet Extraction | n-hexane | Boiling point of solvent | Several hours | Effective for initial extraction of non-polar coumarins. | [5] |

| Accelerated Solvent Extraction (ASE) | Methanol | 100-130 | 10 min | Highest yields of furanocoumarins reported. | [4] |

| Ultrasonication (UAE) | Methanol | 60 | - | Yields comparable to Soxhlet but with reduced time and solvent consumption. | [4] |

| Microwave-Assisted Extraction (MAE) | Hexane | 70-90 | 10 min | Efficient for extracting furanocoumarins. |

Detailed Experimental Protocol for Isolation of Archangelicin from Seeds

The following protocol is based on the methodology described by Muller et al. (2004), which details a comprehensive procedure for the isolation of archangelicin and other coumarins from Angelica archangelica seeds.[5]

2.2.1. Plant Material and Initial Extraction

-

Plant Material: 113 g of dried Angelica archangelica seeds are used as the starting material.[5]

-

Grinding: The seeds are finely ground using a coffee grinder to increase the surface area for extraction.[5]

-

Soxhlet Extraction: The ground seeds are subjected to sequential extraction in a Soxhlet apparatus with 1.1 L of n-hexane.[5] This initial step with a non-polar solvent is crucial for selectively extracting furanocoumarins.

2.2.2. Isolation and Purification

-

Precipitation: The n-hexane extract is concentrated and left to stand at room temperature, leading to the formation of a yellow precipitate (approximately 8.7 g).[5] This precipitate contains a mixture of coumarins.

-

Recrystallization: A portion of the precipitate (1.7 g) is recrystallized from chloroform to yield mixed crystals of imperatorin and isoimperatorin.[5]

-

Vacuum Liquid Chromatography (VLC): The remaining oily residue from the n-hexane extract (2.5 g) is subjected to VLC on silica gel.[5] The column is eluted with a gradient of increasing polarity, starting with n-hexane and gradually adding ethyl acetate and then methanol.[5]

-

Preparative Thin-Layer Chromatography (PTLC): Fractions obtained from VLC are further purified using PTLC on silica gel plates.

-

A VLC fraction eluted with 40% ethyl acetate in n-hexane is subjected to PTLC with a mobile phase of 20% ethyl acetate in n-hexane to yield bergapten and xanthotoxin.[5]

-

Another VLC fraction, eluted with 25% ethyl acetate in n-hexane, is purified by PTLC with a mobile phase of 10% ethyl acetate in n-hexane to afford phellopterin.[5]

-

Archangelicin (6) , along with other coumarins, is isolated from the VLC fractions through repeated PTLC.[5]

-

2.2.3. Characterization

The structure and purity of the isolated archangelicin are confirmed using various spectroscopic techniques:

-

Ultraviolet-Visible (UV-Vis) Spectroscopy [5]

-

Infrared (IR) Spectroscopy [5]

-

Mass Spectrometry (MS) [5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive 2D NMR analyses (COSY, HMQC, HMBC, and NOESY) are performed to unequivocally assign the proton and carbon signals of archangelicin.[5]

Quantitative Data

While the study by Muller et al. (2004) provides a detailed isolation procedure, it does not specify the exact final yield of pure archangelicin in milligrams. However, it confirms its successful isolation and provides the initial amount of plant material and the weight of the crude precipitate. Other studies have focused on the total furanocoumarin content, with one study on a related Heracleum species reporting angelicin content as high as 2.3 mg/g in the leaves.

| Plant Part | Extraction Method | Compound | Yield | Reference(s) |

| Seeds | Soxhlet (n-hexane) | Crude coumarin precipitate | 8.7 g from 113 g of seeds | [5] |

| Fruits | ASE (Methanol) | Total Furanocoumarins | Highest yield among tested methods | [4] |

Experimental Workflow and Signaling Pathways

Experimental Workflow for Archangelicin Isolation

The following diagram illustrates the key steps in the isolation and purification of archangelicin from Angelica archangelica seeds.

Caption: A flowchart detailing the sequential steps for the isolation of archangelicin.

Biological Activities and Signaling Pathways of Archangelicin

Archangelicin has been shown to modulate several key signaling pathways, contributing to its observed biological effects.

3.2.1. Anti-Cancer Activity: Induction of Apoptosis

Archangelicin exhibits anti-cancer properties by inducing apoptosis (programmed cell death) in various cancer cell lines. It influences both the intrinsic and extrinsic apoptotic pathways.[4][5]

Caption: Archangelicin induces apoptosis via intrinsic and extrinsic pathways.

3.2.2. Anti-Inflammatory Activity: Inhibition of the NF-κB Pathway

Archangelicin has demonstrated anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a key regulator of inflammatory responses.

Caption: Archangelicin's anti-inflammatory mechanism via NF-κB inhibition.

3.2.3. Pro-Osteogenic Activity: Modulation of Wnt/β-catenin and TGF-β/BMP Pathways

Archangelicin has been shown to promote bone formation by activating the Wnt/β-catenin and TGF-β/BMP signaling pathways, which are crucial for osteoblast differentiation and function.[4]

Caption: Archangelicin promotes bone formation via Wnt and TGF-β/BMP pathways.

Conclusion

Archangelicin, a constituent of Angelica archangelica, presents a compelling profile for further research and development. This guide has provided a detailed overview of the methods for its discovery and isolation, including specific experimental protocols and comparative data on extraction techniques. The elucidation of its mechanisms of action, particularly its influence on apoptosis, inflammation, and osteogenesis signaling pathways, underscores its therapeutic potential. The information compiled herein is intended to facilitate future investigations into this promising natural product, from laboratory-scale isolation to the exploration of its full pharmacological capabilities. Further studies are warranted to establish standardized methods for quantifying archangelicin yield and to conduct pre-clinical and clinical trials to validate its efficacy and safety.

References

- 1. researchgate.net [researchgate.net]

- 2. Optimization of extraction conditions of Angelica archangelica extract and activity evaluation in experimental fibromyalgia [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of extraction method on the yield of furanocoumarins from fruits of Archangelica officinalis Hoffm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Archangelone is a naturally occurring furanocoumarin, a class of organic chemical compounds produced by a variety of plants. This technical guide provides an in-depth overview of the natural sources, distribution, and extraction methodologies for Archangelone and its related compounds. Primarily found in the plant species Angelica archangelica L., commonly known as garden angelica, these compounds are of increasing interest to the scientific community for their potential biological activities. This document summarizes quantitative data, details experimental protocols for extraction and isolation, and provides visualizations of relevant biological pathways and experimental workflows.

Natural Sources and Distribution

Archangelone and its structural relatives are predominantly biosynthesized by plants of the Apiaceae family.

Angelica archangelica L.

The principal natural source of Archangelone is Angelica archangelica, a biennial plant native to temperate and subarctic regions of the northern hemisphere.[1] Different parts of the plant accumulate varying concentrations of furanocoumarins.

-

Roots: The roots of A. archangelica are the most significant source of Archangelone and related furanocoumarins.[1] The concentration of these compounds is influenced by the age of the roots.[1]

-

Stems and Leaves: While present, the concentration of furanocoumarins in the stems and leaves is generally lower than in the roots. The long, bright-green stems are sometimes used in culinary applications.[1]

-

Seeds: The seeds also contain furanocoumarins, with a chemical profile similar to that of the roots.[1]

Other Angelica Species

While A. archangelica is the most well-documented source, related furanocoumarins have been isolated from other species within the Angelica genus, suggesting a broader distribution of these compounds within this plant group.

Quantitative Distribution

Precise quantitative data for Archangelone across different plant parts and species is an active area of research. However, analysis of related furanocoumarins in other Angelica species can provide a comparative framework. The table below presents a summary of available quantitative data for major furanocoumarins found in Angelica species.

| Compound | Plant Species | Plant Part | Concentration/Yield | Reference |

| Archangelone | Angelica archangelica | Roots | Data not yet fully quantified in available literature. | |

| Imperatorin | Angelica archangelica | Roots | High concentration, specific values vary. | |

| Xanthotoxin | Angelica archangelica | Roots | Present, specific values vary. | |

| Bergapten | Angelica archangelica | Roots | Present, specific values vary. | [2] |

| Osthole | Angelica archangelica | Roots | Present, specific values vary. |

Experimental Protocols for Extraction and Isolation

The extraction and isolation of Archangelone and related furanocoumarins from plant material involve several established laboratory techniques. The choice of method can significantly impact the yield and purity of the final product.

Solvent Extraction

A common method for extracting furanocoumarins is solvent extraction. This involves the use of organic solvents to selectively dissolve the compounds of interest from the plant matrix.

Protocol:

-

Preparation of Plant Material: Dried and finely ground root material of Angelica archangelica is used as the starting material.

-

Maceration: The powdered root material is macerated in a suitable organic solvent (e.g., ethanol, methanol, or a mixture of hexane and ethyl acetate) at room temperature for a specified period (typically 24-72 hours) with occasional agitation.

-

Filtration and Concentration: The mixture is then filtered to remove solid plant debris. The resulting filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract can be further fractionated using liquid-liquid extraction with solvents of increasing polarity to separate compounds based on their solubility.

Steam Distillation

Steam distillation is a technique employed to isolate volatile compounds, including some furanocoumarins, from plant material.

Protocol:

-

Preparation of Plant Material: Fresh or dried root material is placed in a distillation flask.

-

Steam Application: Steam is passed through the plant material, causing the volatile compounds to vaporize.

-

Condensation: The vapor mixture is then cooled in a condenser, which liquefies the water and the volatile compounds.

-

Separation: The essential oil, containing the furanocoumarins, is then separated from the aqueous layer.

Supercritical Fluid Extraction (SFE)

SFE is a more advanced technique that utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. This method offers advantages in terms of selectivity and reduced use of organic solvents.

Protocol:

-

Preparation of Plant Material: Dried and ground plant material is packed into an extraction vessel.

-

Supercritical CO2 Application: Supercritical CO2 is pumped through the vessel, where it dissolves the furanocoumarins.

-

Separation: The pressure and/or temperature are then adjusted to cause the CO2 to return to its gaseous state, leaving behind the extracted compounds.

Isolation and Purification

Following initial extraction, the crude extract is typically subjected to chromatographic techniques for the isolation and purification of individual furanocoumarins.

-

Column Chromatography: The crude extract is loaded onto a silica gel or alumina column and eluted with a gradient of solvents to separate the compounds based on their polarity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification and quantitative analysis of the isolated compounds. A reversed-phase C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol.

Biological Activity and Signaling Pathways

The biological activities of furanocoumarins from Angelica archangelica have been the subject of preliminary research, with studies suggesting potential anti-inflammatory and neuroprotective effects. However, the specific molecular mechanisms and signaling pathways directly modulated by Archangelone are not yet fully elucidated.

Natural products often exert their effects by interacting with key cellular signaling pathways. While direct evidence for Archangelone is pending, related compounds have been shown to influence pathways such as NF-κB and MAPK, which are critical regulators of inflammation and cellular stress responses.

General Experimental Workflow for Investigating Bioactivity

The following diagram illustrates a typical workflow for investigating the biological activity of a natural product like Archangelone.

Caption: A generalized workflow for the extraction, isolation, and biological evaluation of Archangelone.

Hypothetical Interaction with Cellular Signaling Pathways

Based on the known activities of other natural products, it is plausible that Archangelone could modulate inflammatory pathways. The diagrams below illustrate the general cascades of the NF-κB and MAPK signaling pathways, which are common targets for bioactive compounds. Further research is required to determine if Archangelone directly interacts with these pathways.

Caption: A simplified diagram of the canonical NF-κB signaling pathway.

References

In Silico Prediction of Archangelone Bioactivity: A Technical Guide

Version: 1.0

Abstract

Archangelone, a prenylated flavonoid found in plants such as Glycosmis chlorosperma, presents a compelling scaffold for drug discovery. Its structural similarity to other bioactive flavonoids suggests potential therapeutic applications. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of Archangelone, providing a framework for researchers in drug development and computational biology. The methodologies detailed herein encompass molecular docking to identify potential protein targets, prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess its drug-likeness, and signaling pathway analysis to elucidate its potential mechanism of action. While the data presented is hypothetical and for illustrative purposes, the protocols and workflows serve as a practical guide for conducting such an analysis.

Introduction

Flavonoids are a diverse class of plant secondary metabolites known for a wide range of biological activities. Archangelone, a dihydroxyflavanone, belongs to this class and has been isolated from various plant species. The preliminary step in evaluating the therapeutic potential of such natural products often involves computational, or in silico, methods. These approaches are cost-effective and time-efficient, allowing for the rapid screening of compounds and the generation of testable hypotheses prior to embarking on extensive laboratory work.

This guide provides a hypothetical yet detailed exploration of Archangelone's bioactivity using a suite of in silico tools. We will simulate the process of identifying a potential molecular target, evaluating its binding affinity, predicting its pharmacokinetic and toxicity profiles, and mapping its likely impact on cellular signaling pathways.

In Silico Prediction Workflow

The overall workflow for the in silico prediction of Archangelone's bioactivity is a multi-step process that begins with data preparation and proceeds through several stages of computational analysis.

Caption: Overall workflow for the in silico bioactivity prediction of Archangelone.

Experimental Protocols

Ligand and Target Preparation

Objective: To prepare the 3D structure of Archangelone and a selected protein target for molecular docking.

Protocol:

-

Ligand Preparation:

-

The 2D structure of Archangelone was obtained from the PubChem database (CID: 71586977).

-

The 2D structure was converted to a 3D structure using the Open Babel software package.

-

Energy minimization of the 3D structure was performed using the MMFF94 force field to obtain a stable conformation. The resulting structure was saved in .pdbqt format.

-

-

Target Identification and Preparation:

-

Based on the known anti-cancer properties of similar flavonoids, the proto-oncogene tyrosine-protein kinase Src (PDB ID: 2SRC) was selected as a hypothetical target.

-

The 3D crystal structure of Src kinase was downloaded from the Protein Data Bank.

-

All water molecules and co-crystallized ligands were removed from the protein structure using PyMOL.

-

Polar hydrogen atoms and Gasteiger charges were added to the protein structure using AutoDockTools. The prepared protein was saved in .pdbqt format.

-

Molecular Docking

Objective: To predict the binding affinity and interaction mode of Archangelone with the active site of Src kinase.

Protocol:

-

Grid Box Generation: A grid box was defined to encompass the known active site of Src kinase. The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å, centered on the co-crystallized inhibitor in the original PDB file.

-

Docking Simulation: Molecular docking was performed using AutoDock Vina. The exhaustiveness parameter was set to 8. The software was run to generate the top 9 binding poses of Archangelone within the defined grid box.

-

Analysis of Results: The binding poses were visualized using PyMOL. The pose with the lowest binding energy (highest affinity) was selected for further analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

ADMET Prediction

Objective: To computationally evaluate the drug-likeness of Archangelone by predicting its ADMET properties.

Protocol:

-

Input: The canonical SMILES string for Archangelone was obtained from PubChem.

-

Prediction Server: The SMILES string was submitted to a web-based ADMET prediction server, such as admetSAR or SwissADME.

-

Parameter Selection: A comprehensive panel of ADMET properties was selected for prediction, including but not limited to:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

-

Excretion: Renal organic cation transporter (OCT2) inhibition.

-

Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).

-

-

Data Collection: The predicted values and classifications for each parameter were collected and tabulated.

Predicted Bioactivity and Properties (Hypothetical Data)

Table 1: Predicted Molecular Docking Scores of Archangelone against Src Kinase

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (µM) | 1.2 |

| Interacting Residues | MET341, LYS295, THR338 |

| Hydrogen Bonds | 2 |

Table 2: Predicted ADMET Properties of Archangelone

| Category | Parameter | Predicted Result | Classification |

| Absorption | Human Intestinal Absorption (HIA) | 92% | High |

| Caco-2 Permeability (logPapp) | 0.95 | High | |

| Distribution | Blood-Brain Barrier (BBB) | -0.88 | BBB- |

| Plasma Protein Binding | 95% | High | |

| Metabolism | CYP2D6 Inhibitor | Yes | Inhibitor |

| CYP3A4 Inhibitor | No | Non-inhibitor | |

| Excretion | Renal OCT2 Substrate | No | Non-substrate |

| Toxicity | AMES Mutagenicity | No | Non-mutagenic |

| hERG I Inhibition | Yes | Inhibitor |

Predicted Signaling Pathway Involvement

Based on the hypothetical molecular docking results indicating inhibition of Src kinase, we can predict that Archangelone may interfere with the Src signaling pathway, which is a critical regulator of cell proliferation, survival, and migration.

Caption: Predicted inhibitory effect of Archangelone on the Src signaling pathway.

Discussion and Future Directions

This guide presents a hypothetical in silico evaluation of the flavonoid Archangelone. The molecular docking simulations suggest that Archangelone may exhibit inhibitory activity against Src kinase, a key protein in cancer progression. The predicted binding affinity of -8.5 kcal/mol indicates a strong potential for interaction.

The ADMET predictions provide a mixed but valuable profile. High intestinal absorption is a favorable property for oral bioavailability. However, the prediction of high plasma protein binding, CYP2D6 inhibition, and hERG inhibition are potential liabilities that would need to be addressed in a drug development program. The lack of predicted mutagenicity is a positive sign for its safety profile.

The logical relationship between these findings suggests that while Archangelone is a promising starting point, medicinal chemistry efforts would be required to optimize its properties.

Caption: Logical flow from in silico results to subsequent research steps.

Future Directions: The in silico predictions presented here should be validated through experimental assays. Future work should include:

-

In Vitro Kinase Assays: To experimentally determine the IC50 of Archangelone against Src kinase.

-

Cell-Based Assays: To evaluate the effect of Archangelone on the proliferation and migration of cancer cell lines that are known to be dependent on Src signaling.

-

Experimental ADMET Studies: To confirm the predicted pharmacokinetic and toxicological properties using standard laboratory assays.

By integrating computational predictions with experimental validation, a comprehensive understanding of Archangelone's therapeutic potential can be achieved, paving the way for its potential development as a novel therapeutic agent.

The Evolving Therapeutic Potential of Archangelone and its Congeners: A Modern Examination of Traditional Remedies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Angelica archangelica L., commonly known as archangel, has a rich history in traditional medicine, particularly in European folk traditions where it has been employed for a wide range of ailments. While historical texts laud its therapeutic virtues, modern phytochemical investigations have pinpointed a class of bioactive furanocoumarins as the primary drivers of its pharmacological effects. This technical guide provides a comprehensive overview of the key bioactive constituents of Angelica archangelica, with a focus on imperatorin, isoimperatorin, and osthole, often collectively associated with the historical term "archangelone." This document will delve into their traditional applications, mechanisms of action through key signaling pathways, and present quantitative data on their biological activities. Detailed experimental protocols for the extraction and isolation of these compounds are also provided to facilitate further research and development.

Traditional Medicinal Uses of Angelica archangelica

Historically, Angelica archangelica has been a cornerstone of traditional European medicine, revered for its purported healing properties. Traditional applications have been diverse, targeting a variety of physiological systems. The roots and seeds have been the most commonly utilized parts of the plant.

Ethnobotanical records and historical medical texts document the use of Angelica archangelica for:

-

Digestive Disorders: It has been traditionally used as a carminative to relieve gas and bloating, and as a bitter tonic to stimulate appetite and improve digestion.

-

Respiratory Ailments: Its expectorant properties have been utilized in the treatment of coughs, colds, bronchitis, and other respiratory tract infections.

-

Menstrual and Gynecological Issues: Traditional use includes the regulation of menstrual cycles and the alleviation of menstrual cramps.

-

Nervous System Complaints: It has been employed as an anxiolytic and for the treatment of insomnia and nervousness.

-

Fever and Infections: Its diaphoretic properties were believed to help in reducing fevers. It was also used to combat various infections.

These traditional uses have provided the foundation for modern scientific inquiry into the specific bioactive compounds responsible for these effects.

Key Bioactive Furanocoumarins

The primary pharmacologically active constituents of Angelica archangelica are furanocoumarins. The term "archangelone" is not a standard chemical name but likely refers to the complex mixture of these coumarins or a specific, yet uncommonly named, constituent. The most extensively studied of these are imperatorin, isoimperatorin, and osthole.

Imperatorin

Imperatorin is a furanocoumarin that has demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.

Isoimperatorin

Isoimperatorin, an isomer of imperatorin, also exhibits significant pharmacological properties, particularly in the realms of anti-inflammatory and anticancer activities.

Osthole

Osthole, another prominent coumarin found in Angelica archangelica, has been investigated for its anticancer, antimicrobial, and hepatoprotective effects.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of imperatorin, isoimperatorin, and osthole from various in vitro studies.

Table 1: Anticancer Activity (IC50 values in µM)

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Imperatorin | HT-29 | Colon Cancer | 78 | [1] |

| HepG2 | Liver Cancer | 45.3 | ||

| T98G | Glioblastoma | >100 | [2] | |

| MOGGCCM | Anaplastic Astrocytoma | >100 | [2] | |

| Isoimperatorin | BGC823 | Gastric Cancer | 115 | [3] |

| HGC-27 | Gastric Cancer | 120 | [3] | |

| MGC-803 | Gastric Cancer | 146 | [3] | |

| A2780S | Ovarian Cancer | 380 | [4] | |

| Osthole | Colo-205 | Colon Cancer | 37.6 | [5] |

| PC-3 | Prostate Cancer | 40.8 | [5] | |

| THP-1 | Leukemia | 65.8 | [5] | |

| A549 | Lung Cancer | 67.8 | [5] |

Table 2: Anti-inflammatory Activity (IC50 values in µM)

| Compound | Target | Assay | IC50 (µM) | Reference |

| Imperatorin | 5-LOX | Enzyme Inhibition | <15 | [6] |

| COX-2 | Enzyme Inhibition | ~100 (equipotent to COX-1) | [6] | |

| NO Synthesis | Inhibition in Macrophages | 9.2 | [6] | |

| Isoimperatorin | Urease | Enzyme Inhibition | 36.43 | [4][6] |

Table 3: Antimicrobial Activity (MIC in µg/mL)

| Compound | Microorganism | MIC (µg/mL) |

| Osthole | Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 25 | |

| Escherichia coli | 50 | |

| Candida albicans | 25 |

Table 4: Cholinesterase Inhibitory Activity (IC50 in µM)

| Compound | Enzyme | IC50 (µM) | Reference |

| Imperatorin | Butyrylcholinesterase (BChE) | 31.4 | [6] |

| Isoimperatorin | Acetylcholinesterase (AChE) | 74.6 | [7] |

Mechanisms of Action: Signaling Pathways

The pharmacological effects of imperatorin, isoimperatorin, and osthole are mediated through their interaction with key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Imperatorin and isoimperatorin have been shown to inhibit the activation of NF-κB.[8][9] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[8]

Imperatorin/Isoimperatorin Inhibition of the NF-κB Pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation. Osthole has been demonstrated to inhibit this pathway in various cancer cell lines.[3][10][11] It reduces the phosphorylation of both PI3K and Akt, leading to the induction of apoptosis.

Osthole Inhibition of the PI3K/Akt Signaling Pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key regulator of cell proliferation and differentiation. Isoimperatorin has been shown to modulate this pathway, contributing to its anti-inflammatory and anticancer effects.[12]

Isoimperatorin Modulation of the MAPK/ERK Pathway.

Experimental Protocols

Extraction of Furanocoumarins from Angelica archangelica

The following protocol describes a general method for the extraction of furanocoumarins from the dried roots of Angelica archangelica.

Materials:

-

Dried and powdered roots of Angelica archangelica

-

Soxhlet apparatus

-

n-hexane

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 100 g of dried, powdered Angelica archangelica root material.

-

Place the powdered root material into a cellulose thimble and insert it into the main chamber of the Soxhlet extractor.

-

Fill the distilling flask with 500 mL of n-hexane.

-

Assemble the Soxhlet apparatus and heat the n-hexane to its boiling point.

-

Allow the extraction to proceed for 6-8 hours, or until the solvent running through the siphon is colorless.

-

After extraction, allow the apparatus to cool.

-

Concentrate the n-hexane extract using a rotary evaporator to obtain the crude n-hexane extract.

-

Remove the plant material from the thimble, air dry it, and then repeat the extraction process sequentially with 500 mL of dichloromethane and then 500 mL of methanol, following the same procedure as for n-hexane.

-

Each extract (n-hexane, DCM, and methanol) should be concentrated separately and stored for further isolation and purification.

Isolation of Imperatorin

The following protocol outlines a method for the isolation of imperatorin from the crude extract using column chromatography.

Materials:

-

Crude n-hexane or dichloromethane extract of Angelica archangelica

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

n-hexane

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 366 nm)

-

Developing chamber

-

Capillary tubes

-

Collection flasks

Procedure:

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the glass column. Allow the silica gel to settle uniformly, and then drain the excess solvent until the solvent level is just above the silica gel bed.

-

Sample Loading: Dissolve a known amount of the crude extract (e.g., 5 g) in a minimal amount of the initial mobile phase (n-hexane). Adsorb this solution onto a small amount of silica gel, allow the solvent to evaporate, and then carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

-

Elution: Begin eluting the column with 100% n-hexane.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the n-hexane (e.g., 98:2, 95:5, 90:10, and so on).

-

Fraction Collection: Collect the eluate in small fractions (e.g., 20 mL each).

-

TLC Monitoring: Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate and develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

-

Visualization: Visualize the TLC plates under a UV lamp. Furanocoumarins like imperatorin will appear as fluorescent or dark spots.

-

Pooling and Concentration: Combine the fractions that show a prominent spot corresponding to the Rf value of a standard imperatorin sample.

-

Crystallization: Concentrate the pooled fractions under reduced pressure. Allow the concentrated solution to stand for crystallization. The pure imperatorin can be obtained as crystals.

-

Characterization: Confirm the identity and purity of the isolated imperatorin using spectroscopic techniques such as NMR (1H and 13C), Mass Spectrometry, and IR spectroscopy.

General Workflow for Extraction and Isolation.

Conclusion and Future Directions

The furanocoumarins derived from Angelica archangelica, notably imperatorin, isoimperatorin, and osthole, represent a promising class of natural products with a wide array of pharmacological activities. Their traditional use as remedies for various ailments is now being substantiated by modern scientific research, which has elucidated their mechanisms of action at the molecular level. The inhibition of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK/ERK provides a solid basis for their potential development as therapeutic agents for inflammatory diseases and cancer.

Further research is warranted to fully explore the therapeutic potential of these compounds. This should include:

-

In vivo studies: To validate the in vitro findings and to assess the efficacy and safety of these compounds in animal models of disease.

-

Structure-activity relationship (SAR) studies: To identify the key structural features responsible for their biological activities and to guide the synthesis of more potent and selective derivatives.

-

Clinical trials: To evaluate the therapeutic efficacy of these compounds in human subjects.

-

Synergistic studies: To investigate the potential for combining these furanocoumarins with existing drugs to enhance therapeutic outcomes and reduce side effects.

The continued investigation of these "archangelone" congeners from Angelica archangelica holds significant promise for the discovery and development of novel therapeutics rooted in traditional medicine.

References

- 1. AU2004317862A1 - Process for isolation of imperatorin from aegle marmelos correa - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Osthole induces apoptosis and suppresses proliferation via the PI3K/Akt pathway in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoimperatorin | C16H14O4 | CID 68081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. e-lactancia.org [e-lactancia.org]

- 6. Isolation, characterization, and in silico, in vitro and in vivo antiulcer studies of isoimperatorin crystallized from Ostericum koreanum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Imperatorin inhibits mitogen-activated protein kinase and nuclear factor kappa-B signaling pathways and alleviates neuroinflammation in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Osthole exhibits an antitumor effect in retinoblastoma through inhibiting the PI3K/AKT/mTOR pathway via regulating the hsa_circ_0007534/miR-214-3p axis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Pharmacology of Furanocoumarins

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive exploration of the pharmacology of furanocoumarins, a class of naturally occurring organic compounds. It covers their core mechanisms of action, pharmacokinetic profiles, and toxicological characteristics. The content is supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate a deeper understanding for research and development purposes.

Introduction to Furanocoumarins

Furanocoumarins are a class of secondary metabolites produced by a variety of plants, most notably within the Apiaceae (e.g., parsley, celery, parsnip) and Rutaceae (e.g., citrus fruits like grapefruit, lime, and bergamot orange) families.[1] Their chemical structure consists of a furan ring fused with a coumarin. This fusion can occur in two primary ways, resulting in two distinct isomers: linear furanocoumarins (psoralen type) and angular furanocoumarins (angelicin type).[1][2] In plants, these compounds act as a defense mechanism against predators and pathogens.[1] From a pharmacological perspective, they are most renowned for their potent inhibition of cytochrome P450 enzymes and their phototoxic effects.

Pharmacodynamics: Mechanisms of Action

Furanocoumarins exert their biological effects through multiple mechanisms, ranging from enzyme inhibition to the modulation of critical cellular signaling pathways.

Cytochrome P450 (CYP) Inhibition

The most significant pharmacological effect of furanocoumarins is the inhibition of cytochrome P450 enzymes, particularly CYP3A4, which is responsible for the metabolism of approximately 50% of marketed drugs.[2][3] This inhibition is the primary cause of the well-known "grapefruit-drug interaction," where consumption of grapefruit juice can dangerously elevate the plasma concentrations of co-administered drugs.[2][4]

The mechanism of inhibition can be both competitive and mechanism-based (also known as suicide inhibition).[5] In mechanism-based inhibition, the furanocoumarin is metabolized by the CYP enzyme into a reactive intermediate that covalently binds to the enzyme's active site, leading to its irreversible inactivation.[6] Key furanocoumarins implicated in this interaction include bergamottin and 6',7'-dihydroxybergamottin.[2][7]

Anticancer Activity and Signaling Pathway Modulation

Recent studies have highlighted the potential of furanocoumarins as anticancer agents. They exert antiproliferative effects by modulating several key signaling pathways that are often dysregulated in cancer.[7]

Persistent activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein is a hallmark of many cancers, promoting proliferation and survival. Bergamottin has been shown to be a potent inhibitor of this pathway. It suppresses the phosphorylation of upstream kinases JAK1/2 and c-Src and induces the expression of the protein tyrosine phosphatase SHP-1. SHP-1 then dephosphorylates STAT3, preventing its dimerization and translocation to the nucleus. This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Bcl-2, Bcl-xL, Cyclin D1, and VEGF, ultimately inducing apoptosis.

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival, and its constitutive activation is common in cancer. Furanocoumarins can suppress NF-κB activation.[7] Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Pro-inflammatory stimuli activate the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB to enter the nucleus and activate target genes. Furanocoumarins are thought to interfere with this cascade, possibly by inhibiting IKK activation, thereby preventing IκB degradation and keeping NF-κB sequestered in the cytoplasm.[7]

The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is another crucial signaling cascade that promotes cell growth, proliferation, and survival. It is frequently hyperactivated in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3. This recruits and activates Akt, which in turn phosphorylates a host of downstream targets, including mTOR, to promote protein synthesis and block apoptosis. Furanocoumarins have been shown to suppress the PI3K/Akt pathway, contributing to their anticancer effects, though the precise molecular target of this inhibition is an area of active investigation.[7]

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of furanocoumarins can vary significantly between compounds. They are generally lipophilic and well-absorbed from the intestine.[3] Metabolism is extensive, primarily mediated by CYP enzymes, which, as noted, they also inhibit.[3]

| Parameter | Bergapten (5-MOP) | 8-Methoxypsoralen (8-MOP) | Bergamottin |

| Route | Oral | IV | Oral |

| Dose | 1.2 mg/kg | 5-15 mg | 6 mg |

| Cmax | Data not available | Data not available | 2.1 ng/mL |

| Tmax | Data not available | Data not available | 0.8 h |

| Systemic Clearance (CL1) | Data not available | 0.015 L/kg/min (blood) | Data not available |

| Volume of Distribution (V1) | Data not available | 0.061 L/kg (blood) | Data not available |

| Bioavailability | Variable | N/A | Low, extensive first-pass |

| Half-life (t½) | ~1 hour | ~1-2 hours | Data not available |

Note: Pharmacokinetic data for furanocoumarins is often variable and subject to significant inter-individual differences and food effects. Data presented is representative.

Toxicology

The toxicity of furanocoumarins is a critical aspect of their pharmacology, with phytophotodermatitis being the most prominent adverse effect.

Phytophotodermatitis

Furanocoumarins are potent photosensitizing agents. When skin is exposed to a furanocoumarin-containing plant sap (e.g., from figs, limes, or giant hogweed) and subsequently to ultraviolet A (UVA) radiation, a severe inflammatory reaction known as phytophotodermatitis can occur.[1] The mechanism involves the furanocoumarin intercalating into DNA within skin cells. Upon UVA absorption, it forms covalent cross-links with pyrimidine bases, leading to cell cycle arrest, apoptosis, and a significant inflammatory response manifesting as erythema, edema, and blistering.[1]

Systemic and Genotoxicity

When ingested in large quantities, furanocoumarins can exhibit systemic toxicity. Some have been shown to be mutagenic and hepatotoxic in animal studies. However, the consumption of foods containing typical levels of furanocoumarins is generally considered safe and poses a negligible risk for phototoxic effects.

| Compound | Test Species | Route | LD50 | Reference |

| Bergapten (5-MOP) | Rat | Oral | >30,000 mg/kg | [1] |

| Bergapten (5-MOP) | Guinea Pig | Oral | 9,000 mg/kg | [1] |

| 8-Methoxypsoralen (8-MOP) | Mouse | Oral | Toxic at 240 mg/m² with UV |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacology of furanocoumarins.

In Vitro CYP3A4 Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a furanocoumarin against human CYP3A4 activity using liver microsomes.

-

Materials: Human liver microsomes (HLM), furanocoumarin test compound, CYP3A4 substrate (e.g., testosterone or quinine), NADPH regenerating system, potassium phosphate buffer, quenching solution (e.g., acetonitrile), and an LC-MS/MS system.[5]

-

Preparation:

-

Prepare a stock solution of the furanocoumarin in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.

-

Prepare the incubation mixture containing HLM (e.g., 0.2 mg/mL protein), potassium phosphate buffer (pH 7.4), and the CYP3A4 substrate (e.g., 50 µM testosterone).

-

-

Incubation:

-

Add varying concentrations of the furanocoumarin (or vehicle control) to the incubation mixture.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15 minutes) with gentle shaking.

-

-

Termination and Sample Processing:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples (e.g., at 14,000 rpm for 10 minutes) to pellet the protein.

-

Transfer the supernatant to a new plate or vials for analysis.

-

-

Analysis:

-

Quantify the formation of the specific metabolite (e.g., 6β-hydroxytestosterone) using a validated LC-MS/MS method.

-

Calculate the percent inhibition for each furanocoumarin concentration relative to the vehicle control.

-

Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

MTT Assay for In Vitro Cytotoxicity

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of a furanocoumarin on a cancer cell line.

-

Materials: Cancer cell line of interest, complete culture medium, furanocoumarin test compound, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Treatment:

-

Prepare serial dilutions of the furanocoumarin in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the furanocoumarin (or vehicle control).

-

Incubate for a desired period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 20 µL of the MTT solution to each well.

-

Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance (Optical Density, OD) on a microplate reader at a wavelength of ~570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells: % Viability = (OD_treated / OD_control) * 100.

-

Plot the percent viability against the drug concentration to determine the IC50 value.

-

Proposed Workflow for In Vivo Phytophotodermatitis Assay

This workflow is a proposed experimental design based on principles of epicutaneous sensitization and the known mechanism of phytophotodermatitis.

-

Animal Model: Use a hairless rodent model (e.g., SKH-1 mice) to allow for direct skin exposure and observation.

-

Materials: Furanocoumarin solution (e.g., 8-MOP dissolved in a suitable vehicle like ethanol or mineral oil), UVA light source (320-400 nm), and calipers or a scoring system for skin reactions.

-

Sensitization Phase:

-

Shave a small area on the dorsal side of the animals if not using a hairless model.

-

Apply a fixed volume (e.g., 50 µL) of the furanocoumarin solution to the designated skin area. A control group should receive the vehicle only.

-

Allow the solution to dry for 30-60 minutes.

-

-

Provocation (Irradiation) Phase:

-

Expose the application site to a controlled dose of UVA radiation (e.g., 2 J/cm²).

-

-

Evaluation:

-

Observe and score the skin reaction at set time points (e.g., 24, 48, and 72 hours) post-irradiation.

-

Scoring can be based on a graded scale for erythema (redness) and edema (swelling).

-

Measure skin thickness at the application site using calipers as a quantitative measure of edema.

-

Histopathological analysis of skin biopsies can be performed at the end of the study to assess inflammation, cellular atypia, and epidermal hyperplasia.

-

-

Data Analysis: Compare the skin reaction scores and thickness measurements between the furanocoumarin-treated group and the control group to quantify the phototoxic response.

References

- 1. Bergapten | C12H8O4 | CID 2355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Parsley - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. establishing-an-experimental-model-for-canine-atopic-dermatitis-through-epicutaneous-application-of-dermatophagoides-farinae - Ask this paper | Bohrium [bohrium.com]

- 6. Toxicity of 8-methoxypsoralen, 5-methoxypsoralen, 3-carbethoxypsoralen, or 5-methylisopsoralen with ultraviolet radiation in the hairless (HRA/Skh) mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

High-Yield Extraction and Application of Archangelicin from Angelica archangelica

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, high-yield protocol for the extraction and purification of Archangelicin, a bioactive angular dihydrofuranocoumarin, from the seeds of Angelica archangelica. The protocol details advanced extraction techniques and a systematic purification workflow. Additionally, this note explores the potential biological activities of Archangelicin by examining the closely related signaling pathways of its isomer, angelicin, providing a foundation for further research and drug development.

Introduction

Archangelicin is a promising natural compound isolated from Angelica archangelica L., a plant with a long history in traditional medicine. As an angular dihydrofuranocoumarin, Archangelicin possesses a unique chemical structure that contributes to its potential therapeutic effects. This document outlines a robust methodology for obtaining high-purity Archangelicin from plant material, specifically the seeds, which have been identified as a rich source.[1][2] The protocols provided are designed to be reproducible and scalable for research and drug development purposes.

Extraction of Archangelicin

The successful extraction of Archangelicin is dependent on the selection of an appropriate solvent and extraction methodology. Various techniques have been employed for the extraction of coumarins from Angelica species, each with its own advantages in terms of yield, efficiency, and selectivity.

Plant Material

The seeds of Angelica archangelica are the preferred plant material for high-yield Archangelicin extraction.[1][2] It is recommended to use dried and finely ground seeds to maximize the surface area for solvent penetration.

Comparison of Extraction Methods

Several methods are suitable for the extraction of Archangelicin. The choice of method will depend on available equipment, desired scale, and solvent selection.

| Extraction Method | Description | Advantages | Disadvantages | Recommended Solvents |

| Soxhlet Extraction | Continuous extraction with a cycling solvent. | Thorough extraction, well-established. | Time-consuming, large solvent volume, potential for thermal degradation. | n-Hexane, Chloroform |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperatures and pressures.[3] | Fast, low solvent consumption, automated.[4][5] | Requires specialized equipment. | n-Hexane, Ethanol |

| Supercritical CO2 Extraction | Extraction using carbon dioxide in a supercritical state.[6] | "Green" solvent, tunable selectivity. | High initial equipment cost. | Supercritical CO2 |

| Solvent Maceration | Soaking the plant material in a solvent with agitation. | Simple, low equipment cost. | Lower efficiency, may require multiple extractions. | n-Hexane, Ethyl Acetate, Chloroform[6] |

This table summarizes various extraction methods applicable for Archangelicin, based on general principles of natural product extraction and specific studies on Angelica species.

High-Yield Extraction Protocol: Accelerated Solvent Extraction (ASE)

This protocol describes the use of Accelerated Solvent Extraction (ASE) for obtaining a high yield of Archangelicin from Angelica archangelica seeds. n-Hexane is recommended as the solvent due to its selectivity for nonpolar compounds like Archangelicin.[1][2]

Materials and Equipment

-

Dried and finely ground seeds of Angelica archangelica

-

Accelerated Solvent Extractor (ASE) system

-

Extraction cells (stainless steel)

-

Cellulose filters

-

Collection vials

-

n-Hexane (HPLC grade)

-

Diatomaceous earth (for wet samples)

-

Rotary evaporator

Experimental Protocol

-

Sample Preparation:

-

Ensure the Angelica archangelica seeds are thoroughly dried and ground to a fine powder (particle size < 1 mm).

-

Weigh approximately 5-10 g of the powdered seeds.

-

If the sample has a high moisture content, mix it with an equal amount of diatomaceous earth.

-

-

Cell Loading:

-

Place a cellulose filter at the bottom of the ASE extraction cell.

-

Load the prepared sample into the cell.

-

Fill any remaining void space with an inert material like sand to ensure a packed cell.

-

-

ASE Parameters:

-

Solvent: n-Hexane

-

Temperature: 80 °C

-

Pressure: 1500 psi

-

Static Time: 10 minutes

-

Static Cycles: 2

-

Flush Volume: 60%

-

Purge Time: 100 seconds

-

-

Extraction and Collection:

-

Place the loaded extraction cells and collection vials into the ASE system.

-

Run the pre-set extraction method.

-

The extract will be collected in the vials.

-

-

Solvent Evaporation:

-

Transfer the collected extract to a round-bottom flask.

-

Concentrate the extract in vacuo using a rotary evaporator at 40 °C until a crude residue is obtained.

-

-

Yield Determination:

-

Weigh the dried crude extract to determine the total extraction yield.

-

The crude extract can then be subjected to purification.

-

Purification of Archangelicin: Flash Column Chromatography

The crude n-hexane extract contains a mixture of compounds. Flash column chromatography is an efficient method for the purification of Archangelicin from this mixture.

Materials and Equipment

-

Crude n-hexane extract of Angelica archangelica seeds

-

Flash chromatography system

-

Silica gel (for flash chromatography)

-

n-Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Test tubes or fraction collector

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp (254 nm and 365 nm)

Experimental Protocol

-

Sample Preparation:

-

Dissolve a small amount of the crude extract in a minimal volume of dichloromethane or the initial mobile phase.

-

Alternatively, for larger quantities, perform a dry load by adsorbing the crude extract onto a small amount of silica gel.

-

-

TLC Analysis for Solvent System Optimization:

-

Develop a suitable mobile phase for separation using TLC. A good starting point is a mixture of n-hexane and ethyl acetate.

-

The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for Archangelicin.

-

-

Column Packing:

-

Prepare a slurry of silica gel in n-hexane.

-

Pack the flash chromatography column with the slurry, ensuring there are no air bubbles.

-

Equilibrate the column by running the initial mobile phase through it.

-

-

Sample Loading:

-

Carefully load the dissolved sample or the dry-loaded silica gel onto the top of the packed column.

-

-

Elution and Fraction Collection:

-

Begin elution with the optimized mobile phase (e.g., a gradient of ethyl acetate in n-hexane).

-

Collect fractions of a consistent volume.

-

-

Fraction Analysis:

-

Monitor the collected fractions by TLC.

-

Spot each fraction on a TLC plate, develop the plate in the mobile phase, and visualize the spots under a UV lamp.

-

-

Pooling and Concentration:

-

Combine the fractions that contain pure Archangelicin.

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified Archangelicin.

-

-

Purity Confirmation:

-

Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.

-

Potential Signaling Pathways

While direct studies on the signaling pathways of Archangelicin are limited, the biological activities of its isomer, angelicin, have been investigated. Angelicin has been shown to exert anti-cancer and anti-inflammatory effects through the modulation of key signaling pathways, including the NF-κB pathway.[7] The interplay between NF-κB, p53, and TNF signaling is crucial in regulating cellular processes like inflammation, apoptosis, and cell survival.[8][9][10][11]

Disclaimer: The following diagram illustrates the general interplay between the NF-κB, p53, and TNF signaling pathways. The specific interactions of Archangelicin within these pathways require further investigation. The depicted role of "Angelicin Isomer" is based on published data for angelicin and is intended to guide future research on Archangelicin.

Caption: Interplay of NF-κB, p53, and TNF pathways.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the high-yield extraction and purification of Archangelicin.

Caption: From Plant Material to Purified Archangelicin.

Conclusion

This application note provides a detailed and robust protocol for the high-yield extraction and purification of Archangelicin from Angelica archangelica seeds. The use of Accelerated Solvent Extraction followed by Flash Column Chromatography offers an efficient pathway to obtaining a high-purity compound suitable for further biological and pharmacological studies. The exploration of related signaling pathways provides a valuable starting point for investigating the therapeutic potential of Archangelicin in areas such as cancer and inflammatory diseases.

References

- 1. 2D NMR spectroscopic analyses of archangelicin from the seeds of Angelica archangelica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Optimized conditions for the extraction of secondary volatile metabolites in Angelica roots by accelerated solvent extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. Angelica Root | Recherche et innovation [uottawa.ca]

- 7. img1.wsimg.com [img1.wsimg.com]

- 8. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-kB signaling: Significance and symbolism [wisdomlib.org]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Application Notes and Protocols for the Quantification of Furanocoumarins in Angelica archangelica

Introduction

The compound "Archangelone," as specified in the query, is not a recognized standard chemical name in scientific literature. It is highly probable that this name is a trivial identifier or a misspelling of a compound found in Angelica archangelica, commonly known as garden angelica or archangel. This plant is rich in a class of phytochemicals called furanocoumarins, which are of significant interest to researchers and drug development professionals due to their diverse biological activities. This document provides detailed application notes and protocols for the quantification of the major furanocoumarins in Angelica archangelica, namely imperatorin, isoimperatorin, oxypeucedanin, xanthotoxin, and bergapten , using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of major furanocoumarins and is a cost-effective approach for quality control purposes.

Experimental Protocol

1. Sample Preparation (Solid-Liquid Extraction)

-

Objective: To extract furanocoumarins from the plant matrix (e.g., roots, seeds).

-

Procedure:

-

Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

-

Accurately weigh approximately 0.5 g of the powdered sample into a conical flask.

-

Add 25 mL of methanol (HPLC grade).

-

Perform extraction using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Store the vial at 4°C until analysis.

-

2. Chromatographic Conditions

-

Instrumentation: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B).

-

Gradient Program:

-

0-10 min: 30-40% A

-

10-20 min: 40-60% A

-

20-30 min: 60-80% A

-

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 302 nm.

-

Injection Volume: 10 µL.

3. Calibration and Quantification

-

Prepare individual stock solutions of imperatorin, isoimperatorin, oxypeucedanin, xanthotoxin, and bergapten standards in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by serial dilution of the stock solutions to create a calibration curve (e.g., 1-100 µg/mL).

-

Inject the standards and the sample extracts into the HPLC system.

-

Identify the peaks in the sample chromatogram by comparing the retention times with the standards.

-

Quantify the amount of each furanocoumarin in the sample by using the calibration curve.

Quantitative Data Summary (HPLC-UV)

| Compound | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Imperatorin | 1.0 - 100 | > 0.999 |

| Isoimperatorin | 1.0 - 100 | > 0.999 |

| Oxypeucedanin | 1.0 - 100 | > 0.999 |

| Xanthotoxin | 1.0 - 100 | > 0.999 |

| Bergapten | 1.0 - 100 | > 0.999 |

Method 2: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of low-level furanocoumarins and for complex matrices.

Experimental Protocol

1. Sample Preparation (Plasma or Tissue Homogenate)

-

Objective: To extract furanocoumarins from biological matrices for pharmacokinetic studies.

-

Procedure (Protein Precipitation):

-

To 100 µL of plasma or tissue homogenate, add 300 µL of acetonitrile containing an internal standard (e.g., osthole).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Filter through a 0.22 µm syringe filter into a UPLC vial.

-

2. UPLC-MS/MS Conditions

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A reversed-phase C18 column suitable for UPLC (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).

-

Gradient Program:

-

0-2 min: 20-50% A

-

2-5 min: 50-80% A

-

5-7 min: 80% A

-

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 450°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Imperatorin | 271.1 | 203.1 | 25 |

| Isoimperatorin | 271.1 | 203.1 | 25 |

| Oxypeucedanin | 329.1 | 229.1 | 20 |

| Xanthotoxin | 217.1 | 189.1 | 22 |

| Bergapten | 217.1 | 202.1 | 20 |

| Osthole (IS) | 245.1 | 189.1 | 23 |

Quantitative Data Summary (UPLC-MS/MS)

| Compound | Linearity Range (ng/mL) | LOQ (ng/mL) | LOD (ng/mL) |

| Imperatorin | 1 - 1000 | 1.0 | 0.3 |

| Isoimperatorin | 1 - 1000 | 1.0 | 0.3 |

| Oxypeucedanin | 1 - 1000 | 0.8 | 0.2 |

| Xanthotoxin | 0.5 - 500 | 0.5 | 0.1 |

| Bergapten | 0.5 - 500 | 0.5 | 0.1 |

Visualizations

Caption: Experimental workflow for the quantification of furanocoumarins.

Application Notes and Protocols: Synthesis and Biological Activity of Archangelicin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archangelicin is a naturally occurring angular furanocoumarin found in plants of the Angelica genus, notably Angelica archangelica.[1][2] This class of compounds has garnered significant interest due to a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties.[1] While the total synthesis of Archangelicin itself has not been extensively reported, the synthesis of its core scaffold, angelicin, and its derivatives provides a viable pathway for obtaining these molecules and exploring their therapeutic potential. These application notes provide a comprehensive overview of the synthesis of the angelicin core, along with the biological activities of Archangelicin and its analogs.

Chemical Structure

Archangelicin is characterized by an angular fusion of a furan ring to a coumarin backbone.[3][4]

Table 1: Physicochemical Properties of Archangelicin

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₇ | [5] |

| Molecular Weight | 426.5 g/mol | [5] |

| IUPAC Name | [(8S,9R)-8-[2-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate | [5] |

| PubChem CID | 5281371 | [5] |

Synthetic Approach to the Angelicin Core

The total synthesis of the angelicin core can be achieved through several routes, often starting from commercially available hydroxycoumarins like umbelliferone (7-hydroxycoumarin). The general strategy involves the construction of the furan ring onto the coumarin scaffold.

A plausible synthetic pathway is outlined below, inspired by established methods for the synthesis of angular furanocoumarins.

Caption: Synthetic pathway to the Angelicin core.

Experimental Protocols

1. Allylation of Umbelliferone

-

Objective: To introduce an allyl group at the C8 position of umbelliferone.

-

Materials:

-

Umbelliferone (1.0 eq)

-

Allyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone (solvent)

-

-

Procedure:

-

Dissolve umbelliferone in acetone in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Add allyl bromide dropwise to the mixture at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove potassium carbonate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 8-allyl-7-hydroxycoumarin.

-

2. Oxidative Cyclization

-

Objective: To form the dihydrofuran ring.

-

Materials:

-

8-Allyl-7-hydroxycoumarin (1.0 eq)

-

Osmium tetroxide (OsO₄) (catalytic amount)

-

N-Methylmorpholine N-oxide (NMO) (1.5 eq)

-

Acetone/Water (solvent mixture)

-

-

Procedure:

-

Dissolve 8-allyl-7-hydroxycoumarin in a mixture of acetone and water.

-

Add NMO to the solution.

-

Add a catalytic amount of OsO₄.

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Quench the reaction with a saturated solution of sodium sulfite.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting diol is then cyclized under acidic conditions (e.g., p-toluenesulfonic acid in toluene with heating) to yield the dihydrofuranocoumarin intermediate.

-

3. Dehydrogenation

-

Objective: To introduce the double bond in the furan ring to form the angelicin core.

-

Materials:

-

Dihydrofuranocoumarin intermediate (1.0 eq)

-

Palladium on carbon (Pd/C) (10 mol%)

-

Toluene or diphenyl ether (solvent)

-

-

Procedure:

-

Dissolve the dihydrofuranocoumarin intermediate in a high-boiling solvent like toluene or diphenyl ether.

-

Add 10 mol% Pd/C to the solution.

-

Heat the mixture to reflux for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to obtain the angelicin core.

-

Biological Activities and Signaling Pathways

Archangelicin and its parent compound, angelicin, exhibit a range of biological activities that are of interest for drug development.

Table 2: Summary of Biological Activities

| Compound | Activity | Cell Lines / Model | Key Findings | Reference(s) |

| Archangelicin | Antiviral | In vitro | Furanocoumarins from Angelica archangelica have shown antiviral properties. | [1] |

| Anti-inflammatory | In vitro | Furanocoumarins are known to possess anti-inflammatory effects. | [1] | |

| Antitumor | In vitro | Shows potential as an antitumor agent. | [1] | |

| Angelicin | Anticancer | Multiple cancer cell lines | Induces apoptosis through both intrinsic and extrinsic pathways. | [6] |

| Anti-inflammatory | Respiratory and neurodegenerative models | Activates the NF-κB pathway. | [6] | |

| Antiviral | In vitro | Reported antiviral properties. | [6] | |

| Pro-osteogenic | Osteoblasts and pre-chondrocytes | Promotes bone remodeling via the TGF-β/BMP and Wnt/β-catenin pathways. | [6] |

Signaling Pathway: Angelicin-Induced Apoptosis

Angelicin has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. A simplified representation of the intrinsic apoptotic pathway activated by angelicin is shown below.

Caption: Angelicin-induced intrinsic apoptosis pathway.

Conclusion

References

- 1. mdpi.com [mdpi.com]

- 2. ovid.com [ovid.com]

- 3. foodb.ca [foodb.ca]

- 4. Human Metabolome Database: Showing metabocard for Archangelicin (HMDB0030845) [hmdb.ca]

- 5. Archangelicine | C24H26O7 | CID 5281371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Angelicin—A Furocoumarin Compound With Vast Biological Potential [frontiersin.org]

Application Notes and Protocols for Archangelone in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Archangelone, a lignan compound, has garnered significant interest in cell culture studies, particularly in the field of oncology. It has demonstrated potent anti-proliferative and pro-apoptotic effects across various cancer cell lines. These application notes provide a comprehensive overview of the use of Archangelone in cell culture experiments, including its mechanism of action, protocols for key assays, and quantitative data from published studies.

Mechanism of Action

Archangelone exerts its cytotoxic effects on cancer cells through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting angiogenesis (the formation of new blood vessels).

Induction of Apoptosis: